molecular formula C12H10O3 B072387 4-Phenoxybenzene-1,2-diol CAS No. 1138-67-6

4-Phenoxybenzene-1,2-diol

Cat. No.: B072387
CAS No.: 1138-67-6
M. Wt: 202.21 g/mol
InChI Key: WHJAXTGVMTVKHM-UHFFFAOYSA-N
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Description

4-Phenoxybenzene-1,2-diol (C₁₂H₁₀O₃) is a phenolic compound characterized by a benzene ring with two hydroxyl groups at positions 1 and 2 and a phenoxy substituent at position 2. These activities are influenced by substituent type, position, and steric effects, as demonstrated in the literature .

Properties

CAS No.

1138-67-6

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

4-phenoxybenzene-1,2-diol

InChI

InChI=1S/C12H10O3/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,13-14H

InChI Key

WHJAXTGVMTVKHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCX-4208 involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of BCX-4208 follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

BCX-4208 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of BCX-4208 include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products Formed

The major products formed from these reactions are intermediates that lead to the final active compound, BCX-4208. Each step is carefully monitored to ensure the correct structure and functionality are achieved .

Scientific Research Applications

BCX-4208 has a wide range of scientific research applications:

Mechanism of Action

BCX-4208 exerts its effects by inhibiting purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway. This inhibition leads to the accumulation of deoxyguanosine triphosphate (dGTP) in lymphocytes, disrupting DNA synthesis and causing cell death through apoptosis. This mechanism is particularly effective in modulating the activity of T-cells and B-cells, making BCX-4208 a promising candidate for treating immune-related disorders .

Comparison with Similar Compounds

Key Observations :

  • Allyl and hydroxyethyl groups balance hydrophobicity and reactivity, influencing antibacterial and antioxidant activities .
  • Halogen and heterocyclic substitutions (e.g., chlorine, piperazine) enhance target binding in proteins like Hsp90, relevant in anticancer applications .

Bioactivity Profiles

Antibacterial Activity

Compound Target Pathogen MIC/Concentration Efficacy (% Inhibition) Notes
4-Allylbenzene-1,2-diol Xanthomonas oryzae (Xoo) 1335 µmol/L (4× MIC) 72.73% (protective) Superior to kasugamycin (53.03%)
4-(3-Hydroxybutan-2-yl)-3,6-dimethyl-benzene-1,2-diol MRSA Not specified Active (qualitative) Compound 1 in ; structural specificity critical
3,4,5-Trimethyl-1,2-benzenediol MRSA Not specified Active (qualitative) Compound 3 in ; methyl positioning crucial

Contradictory Findings :

  • 4-Allylbenzene-1,2-diol showed weak curative activity (30% efficacy) compared to its strong protective effects, highlighting context-dependent utility .

Antioxidant Activity

Compound DPPH Radical Scavenging (Relative) Rancimat Test (Oxidation Inhibition) Notes
3-(tert-Butyl)-5-methylbenzene-1,2-diol Low (1× DPPH/mole) High Steric hindrance enhances stability
4-Methylbenzene-1,2-diol High (4× DPPH/mole) Moderate Free hydroxyl groups boost scavenging
3-Hydroxytyrosol High (4× DPPH/mole) Not reported Polar substituents improve solubility

Key Insight :

  • Antioxidant efficacy depends on hydroxyl group accessibility and substituent steric effects. Bulky groups (e.g., tert-butyl) reduce radical scavenging but enhance lipid oxidation resistance .

Anticancer Potential

Compound Target Protein Binding Mechanism Experimental Support
4-Chloro-6-(4-piperazin-1-yl-1H-pyrazol-3-yl)-benzene-1,2-diol Hsp90 Hydrogen bonds (Asp93, Gly97), hydrophobic interactions Similar to radicicol (PDB ID 2ccs)

Limitation :

  • Structural analogs of this compound lack direct in vivo anticancer data, necessitating further validation.

Toxicity and Mutagenicity

  • Methyl and halogen substituents may introduce structural alerts, but in silico models often discount these risks .

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